Cas no 137309-95-6 ((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol)
(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol
- YFPHYZQGLSKXQE-UHFFFAOYSA-N
- 1-(Benzothiazol-2-yl)-4-Hydroxymethylpiperidine
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- Inchi: 1S/C13H16N2OS/c16-9-10-5-7-15(8-6-10)13-14-11-3-1-2-4-12(11)17-13/h1-4,10,16H,5-9H2
- InChI Key: YFPHYZQGLSKXQE-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C1N1CCC(CO)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 256
- Topological Polar Surface Area: 64.599
(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA01266-1g |
[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methanol |
137309-95-6 | 96% | 1g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | BA01266-5g |
[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methanol |
137309-95-6 | 96% | 5g |
$402.00 | 2024-04-20 | |
| A2B Chem LLC | BA01266-10g |
[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methanol |
137309-95-6 | 96% | 10g |
$662.00 | 2024-04-20 | |
| A2B Chem LLC | BA01266-25g |
[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methanol |
137309-95-6 | 96% | 25g |
$1316.00 | 2024-04-20 |
(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol
Chemical Profile of (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol (CAS No. 137309-95-6)
The compound (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol, identified by its CAS number 137309-95-6, represents a significant molecule in the realm of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule integrates a benzo[d]thiazole moiety with a piperidine ring, connected through a methylene bridge, which contributes to its unique pharmacophoric properties.
In recent years, the exploration of benzo[d]thiazole derivatives has been extensively studied for their role in modulating various biological pathways. These derivatives are known for their ability to interact with multiple targets, making them promising candidates for the development of novel drugs. The presence of the piperidine ring in (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol enhances its solubility and bioavailability, which are critical factors in drug design. Furthermore, the hydroxymethyl group at the 4-position of the piperidine ring provides a site for further functionalization, allowing for the synthesis of more complex derivatives with tailored biological activities.
Current research in this area has highlighted the potential of (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol as an intermediate in the synthesis of pharmacologically active compounds. Studies have demonstrated its utility in developing molecules with anti-inflammatory, antimicrobial, and anticancer properties. The benzo[d]thiazole core is particularly noteworthy for its role in inhibiting enzymes such as COX and LOX, which are implicated in inflammatory processes. Additionally, the piperidine moiety has been shown to enhance binding affinity to certain protein targets, making it an attractive scaffold for drug development.
One of the most compelling aspects of (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol is its versatility in medicinal chemistry. Researchers have leveraged its structural features to design molecules that exhibit improved pharmacokinetic profiles compared to traditional drugs. For instance, modifications at the hydroxymethyl group have led to compounds with enhanced metabolic stability and reduced toxicity. These advancements underscore the importance of this compound as a building block in the quest for next-generation therapeutics.
The synthesis of (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzo[d]thiazole ring typically begins with the condensation of thioanisole with β-ketoester derivatives, followed by cyclization under acidic or basic conditions. The subsequent attachment of the piperidine ring is achieved through nucleophilic substitution reactions, where appropriate electrophiles are selected to ensure high yield and purity.
In terms of biological evaluation, (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol has been tested in various in vitro and in vivo models. Preliminary studies have shown promising results in inhibiting certain kinases and enzymes associated with cancer progression. Moreover, its interaction with receptors involved in pain signaling has been explored, suggesting potential applications in managing chronic pain conditions. These findings highlight its significance as a lead compound for further drug development.
The integration of computational methods into the study of this compound has further accelerated its development as a drug candidate. Molecular docking simulations have been employed to predict binding affinities and identify optimal binding poses with target proteins. These simulations not only save time but also provide valuable insights into the structural modifications needed to enhance potency and selectivity.
Looking ahead, the future prospects of (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol appear promising as researchers continue to uncover new therapeutic applications. Its unique structural features make it an ideal candidate for structure-based drug design, where computational tools play a pivotal role in optimizing molecular interactions. As our understanding of biological pathways grows, so does the potential for this compound to contribute to innovative treatments across various diseases.
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